molecular formula C23H21N3O2 B2874880 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide CAS No. 476634-23-8

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide

Cat. No.: B2874880
CAS No.: 476634-23-8
M. Wt: 371.44
InChI Key: SRWKYADGDTWWMO-UHFFFAOYSA-N
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Description

The compound “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide” is a complex organic molecule that contains a benzimidazole moiety . Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzimidazole derivatives can generally be synthesized via an aromatic aldehyde and o-phenylenediamine .


Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic compound that contains two nitrogen atoms . It is also known as 1,3-diazole .

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide is involved in innovative synthetic routes, demonstrating the compound's utility in creating environmentally friendly and efficient chemical processes. For instance, water-mediated and environmentally friendly syntheses of 2-(1H-benzo[d]imidazole-2-yl)-N-arylbenzamide derivatives have been developed, showcasing an easy workup, excellent yields, and the use of water as a solvent, highlighting its environmental benignity (Reddy, Dubey, & Reddy, 2014).

Pharmacological Applications

While focusing on excluding information related to drug use, dosage, and side effects, the available research highlights the broader pharmacological exploration of compounds structurally related to this compound. For example, N-functionalized benziodazoles have been prepared and analyzed, providing valuable insights into the structural requirements for pharmacological activity, which could potentially inform future research on this compound (Zhdankin et al., 2003).

Material Science and Chemistry

This compound's structural motif is crucial in the synthesis and characterization of novel materials, such as aromatic polyimides, indicating its potential utility in developing advanced materials with unique properties (Butt et al., 2005).

Antimicrobial and Antioxidant Activities

Research on compounds related to this compound has shown antimicrobial and antioxidant activities, underscoring the compound's potential in addressing microbial resistance and oxidative stress. For example, new benzamide derivatives from endophytic Streptomyces have been identified with significant antimicrobial and antioxidant activities, suggesting similar potentials for this compound (Yang et al., 2015).

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-15(2)28-19-13-9-17(10-14-19)23(27)24-18-11-7-16(8-12-18)22-25-20-5-3-4-6-21(20)26-22/h3-15H,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWKYADGDTWWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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